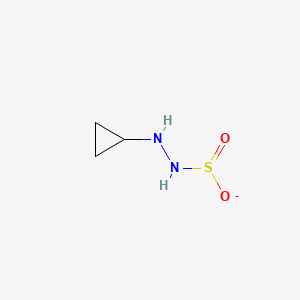![molecular formula C48H56F6IrN4P B14775633 [2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate is a complex organometallic compound with the molecular formula C48H56F6IrN4P. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate typically involves the reaction of iridium(III) chloride with 2-(4-tertbutylphenyl)pyridine and 4-tertbutylpyridine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and advanced purification techniques are employed to achieve the required purity levels .
化学反应分析
Types of Reactions
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
科学研究应用
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate has a wide range of scientific research applications, including:
Materials Science: It is employed in the development of light-emitting electrochemical cells and other optoelectronic devices due to its excellent photophysical properties.
Biology and Medicine: The compound is being explored for its potential use in biological imaging and as a therapeutic agent due to its unique luminescent properties.
作用机制
The mechanism of action of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, acting as a catalyst or reactant. The compound’s molecular targets and pathways depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
(2,2’-Bipyridyl)bis[2-(4-tertbutylphenyl) pyridine] iridium(III) hexafluorophosphate: Similar in structure but with different ligands, leading to variations in photophysical properties.
[2,2’-Bis(4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium(III) hexafluorophosphate: Contains fluorine atoms, which can alter its reactivity and applications.
Uniqueness
The uniqueness of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate lies in its specific combination of ligands, which confer distinct photophysical properties. This makes it particularly suitable for applications in photochemistry and materials science, where precise control over light absorption and emission is crucial .
属性
分子式 |
C48H56F6IrN4P |
|---|---|
分子量 |
1026.2 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C15H16N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*4-7,9-11H,1-3H3;;/q;3*-1;+3 |
InChI 键 |
DMSCIOGUPLVDDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



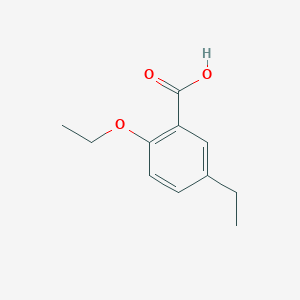
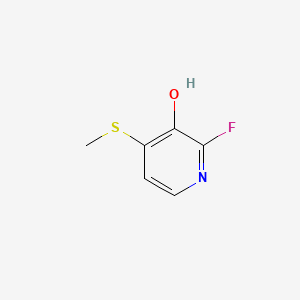
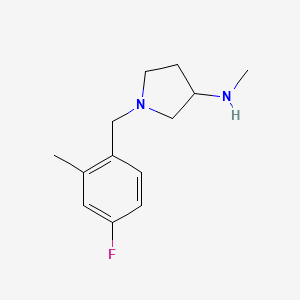

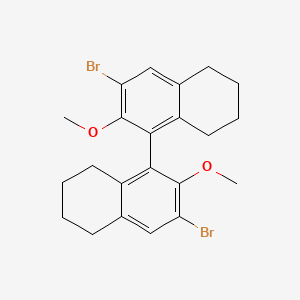
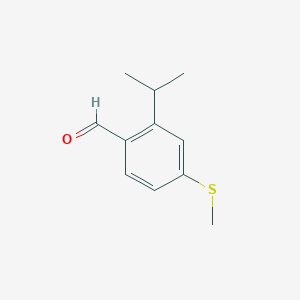
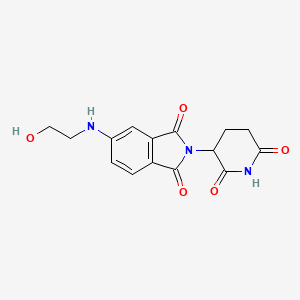
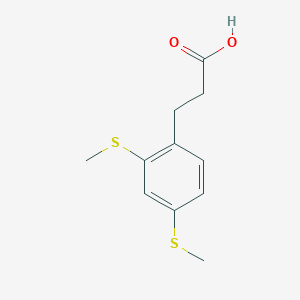
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
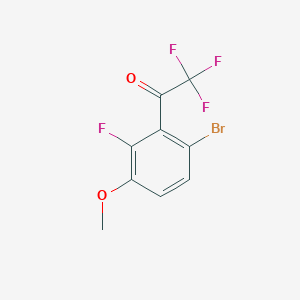
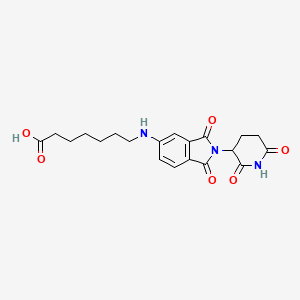
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
